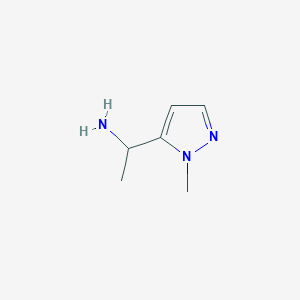

1-(2-Methyl-2H-pyrazol-3-yl)-ethylamine

Description

1-(2-Methyl-2H-pyrazol-3-yl)-ethylamine is a heterocyclic ethylamine derivative featuring a pyrazole ring substituted with a methyl group at position 2 and an ethylamine side chain at position 2. Pyrazole-based ethylamines are of significant interest in medicinal chemistry due to their structural resemblance to biogenic amines such as histamine, serotonin, and dopamine .

Properties

IUPAC Name |

1-(2-methylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)6-3-4-8-9(6)2/h3-5H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQYXOXCBVYWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599106 | |

| Record name | 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911788-37-9 | |

| Record name | α,1-Dimethyl-1H-pyrazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911788-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Methyl-2H-pyrazol-3-yl)-ethylamine typically involves the reaction of 1-methyl-1H-pyrazole with ethylamine under controlled conditions. One common method involves dissolving 1-methyl-1H-pyrazole in ethanol and cooling the solution to 0°C. Ethylamine is then added dropwise, and the mixture is stirred for an hour. After cooling, additional ethanol and sodium bicarbonate are added, followed by the addition of another reactant to complete the synthesis . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(2-Methyl-2H-pyrazol-3-yl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-(2-Methyl-2H-pyrazol-3-yl)-ethylamine has been identified as a promising scaffold for developing anticancer agents. Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. In vitro studies indicate that compounds containing the pyrazole structure can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation and survival .

Mechanism of Action

The anticancer efficacy of pyrazole derivatives often stems from their ability to inhibit key enzymes such as topoisomerases and kinases (e.g., EGFR and VEGFR) that are crucial for cancer cell growth. For instance, studies have demonstrated that certain pyrazole-containing compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. Pyrazole derivatives have been evaluated for their activity against a range of bacterial and fungal pathogens. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them candidates for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Biochemical Research Applications

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and protein interactions. Its ability to act as an inhibitor of key enzymes involved in metabolic pathways allows researchers to explore its effects on cellular processes and signal transduction mechanisms .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against breast cancer cells (MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like paclitaxel, suggesting enhanced potency against resistant cancer types .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2H-pyrazol-3-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s pyrazole core differentiates it from imidazole-based biogenic amines (e.g., histamine). Unlike imidazoles, pyrazoles lack a second nitrogen in the aromatic ring, reducing basicity but enhancing hydrolytic stability. Compared to other pyrazole-ethylamine derivatives, the 2-methyl-2H-pyrazole substitution distinguishes it from analogs with alternative substituents or tautomeric forms.

Table 1: Structural Comparison of Selected Pyrazole Ethylamine Derivatives

Biological Activity

1-(2-Methyl-2H-pyrazol-3-yl)-ethylamine, a compound derived from the pyrazole family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and other therapeutic potentials.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their broad spectrum of biological activities. They serve as important scaffolds in drug discovery, exhibiting properties such as anti-inflammatory, analgesic, and antimicrobial effects. The structural features of pyrazoles allow for various modifications that enhance their biological activity and selectivity.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties. It has been tested against various bacterial strains, displaying effectiveness comparable to standard antibiotics. For instance, studies have shown that pyrazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus at low concentrations .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.025 - 0.050 | E. coli, S. aureus |

| Standard Antibiotic (e.g., Ampicillin) | 0.015 - 0.030 | E. coli, S. aureus |

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects in various models. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses . The anti-inflammatory activity is attributed to its ability to modulate signaling pathways involved in inflammation.

| Activity | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α Production | 76% | 10 |

| IL-6 Production | 93% | 10 |

Anticancer Properties

This compound has shown potential anticancer activity against several cancer cell lines. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Doxorubicin | 10.38 |

| A549 | 12.00 | Cisplatin | 8.00 |

The mechanisms underlying the biological activities of this compound involve various pathways:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling : It influences signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cell proliferation.

- Induction of Apoptosis : The compound promotes apoptotic cell death in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins like p53 .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated the efficacy of a related pyrazole compound against multidrug-resistant bacterial strains, emphasizing its potential as a novel antimicrobial agent.

- Anti-inflammatory Effects : In a mouse model of arthritis, treatment with pyrazole derivatives led to reduced joint inflammation and pain, supporting their therapeutic use in inflammatory diseases .

- Anticancer Activity : A recent investigation into a series of pyrazole compounds revealed that those with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines, suggesting structure-activity relationships that could guide future drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.